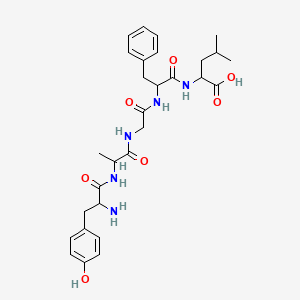
IGF-I (24-41) TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IGF-I (24-41) (TFA) is amino acids 24 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Wissenschaftliche Forschungsanwendungen
Neoplasia and Cancer Research
IGF-I, including its variants like IGF-I (24-41) TFA, plays a significant role in neoplasia. Research indicates that insulin and insulin-like growth factors (IGFs) are key regulators of energy metabolism and growth, with considerable evidence of their roles in neoplasia. Epidermiological, clinical, and laboratory research methods investigate novel cancer prevention and treatment strategies related to insulin and IGF signaling, including the use of receptor-specific antibodies and receptor kinase inhibitors (Pollak, 2008).
Reproductive Biology
IGF-I influences ovarian follicular development. The role of IGFs in cyclic ovarian follicular development has been extensively studied, suggesting their importance in various reproductive processes (Giudice, 1992).
Neurology
IGF-I, including its variants, is crucial for oligodendrocyte survival and myelination. Studies have shown that exogenous IGF-1 can reduce postischemic white matter injury, highlighting its potential in neurological applications (Guan et al., 2001).
Exercise Physiology
Research on IGF-I in transdermal body fluid during physical training provides insights into its role in exercise physiology and muscle growth (Nindl et al., 2006).
Nutritional and Developmental Regulation in Fish
IGF-I and IGF-II in fish demonstrate the evolutionary conservation of these growth factors and their significance in developmental biology (Duan, 1998).
Veterinary Medicine
Studies on hormonal and metabolic profiles in newborn foals have shown the importance of IGF-I in the development of animals, potentially influencing veterinary practices (Panzani et al., 2012).
Bone Growth and Repair
IGF-I is significantly involved in bone growth and repair, making it a critical factor in orthopedic research and therapy (Linkhart et al., 1996).
Cellular and Molecular Biology
IGF-I's role in cellular growth, differentiation, and survival has been widely studied, highlighting its importance in various physiological functions and potential therapeutic applications (Stewart & Rotwein, 1996).
Eigenschaften
Molekularformel |
C₈₈H₁₃₃N₂₇O₂₈.C₂HF₃O₂ |
|---|---|
Molekulargewicht |
2131.18 |
Sequenz |
One Letter Code: YFNKPTGYGSSSRRAPQT |
Synonym |
Insulin-like Growth Factor I (24-41) (TFA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



